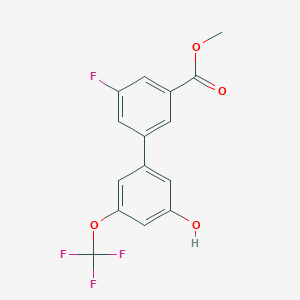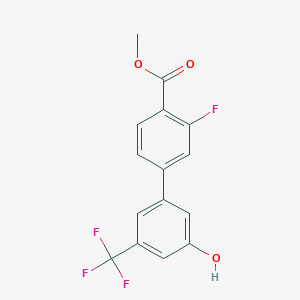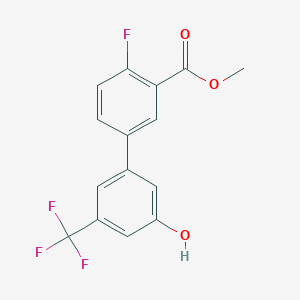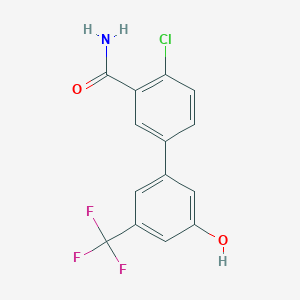
5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95% (5-C3CTFP95) is a synthetic compound that has been studied for its potential applications in scientific research. It is a trifluoromethylphenol derivative, which is a class of compounds that are known for their ability to interact with a variety of biological molecules.
Scientific Research Applications
5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95% has been investigated for its potential applications in scientific research. It has been used as a probe for the study of protein-ligand interactions, and it has been used to study the structure and function of enzymes. It has also been used to study the structure and function of receptors, as well as to study the effects of drugs on cellular signaling pathways.
Mechanism of Action
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is known to interact with a variety of biological molecules, including proteins, enzymes, and receptors. It is thought to bind to these molecules and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it has been shown to interact with a variety of biological molecules, including proteins, enzymes, and receptors. It is thought to modulate the activity of these molecules, and this could result in changes in biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95% for lab experiments include its high purity (95%) and its ability to interact with a variety of biological molecules. The main limitation of using this compound is its limited availability, as it is not commercially available.
Future Directions
The future directions for 5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95% are numerous. It could be used to further study the structure and function of proteins, enzymes, and receptors, as well as to study the effects of drugs on cellular signaling pathways. It could also be used to develop new therapeutic agents or to study the effects of environmental pollutants on biological systems. Additionally, it could be used to study the effects of genetic mutations on cellular processes.
Synthesis Methods
5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol, 95% can be synthesized from 4-chlorophenol and 3-aminopropionic acid. The reaction is carried out in the presence of anhydrous potassium carbonate, and the resulting product is purified by column chromatography. The yield of this reaction is typically around 95%.
properties
IUPAC Name |
2-chloro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-12-2-1-7(5-11(12)13(19)21)8-3-9(14(16,17)18)6-10(20)4-8/h1-6,20H,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNZFMQESWLAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686722 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1262004-09-0 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384722.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384729.png)
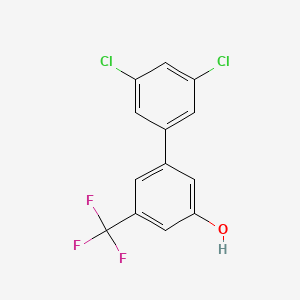
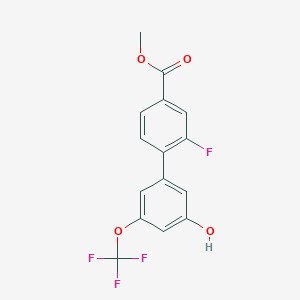


![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384770.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384785.png)
